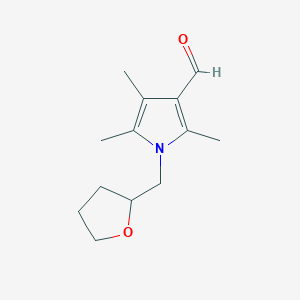

2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,4,5-trimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCIMGGSQZVQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)CC2CCCO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone, the pyrrole ring is formed through a condensation reaction with an amine.

Substitution Reactions: The methyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.

Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is attached through a nucleophilic substitution reaction, where the tetrahydrofuran derivative acts as a nucleophile.

Formylation: The aldehyde group is introduced through a formylation reaction, often using reagents like Vilsmeier-Haack or Duff reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring and the tetrahydrofuran moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides for alkylation, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: 2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can inhibit bacterial growth. For instance, a related compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Fluorescent Materials : Compounds with similar structures have been developed into aggregation-induced emission luminogens (AIEgens), which are utilized in sensors and imaging technologies due to their tunable fluorescence properties .

Chemical Synthesis

This compound can act as an intermediate in the synthesis of more complex organic molecules:

- Building Block for Heterocycles : Its structure allows for further derivatization leading to the formation of complex heterocyclic compounds used in pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, derivatives of pyrrole were tested against various bacterial strains. The results indicated that specific modifications to the pyrrole structure significantly enhanced antibacterial activity compared to traditional antibiotics .

Case Study 2: Fluorescent Sensor Development

A recent investigation into AIEgens based on pyrrole derivatives demonstrated their application as fluorescent sensors for detecting heavy metals such as cadmium ions in aqueous solutions. The sensor exhibited a remarkable "turn-on" response upon interaction with cadmium ions, showcasing potential environmental monitoring applications .

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyrrole ring and tetrahydrofuran moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related pyrrole derivatives. Key analogs include:

2,4-Dimethyl-1H-pyrrole-3-carbaldehyde

- Structural Differences : Lacks the 5-methyl group and the tetrahydrofuran (THF) substituent.

- Properties :

- Reduced steric bulk compared to the trimethyl-THF derivative.

- Lower solubility in polar solvents due to the absence of the oxygen-rich THF group.

- Aldehyde reactivity is less sterically hindered, enabling faster nucleophilic additions.

1-(Benzyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

- Structural Differences : Replaces the THF-methyl group with a benzyl substituent.

- Higher lipophilicity, reducing water solubility compared to the THF-containing analog. UV-Vis spectra show a redshift in λmax (≈10–15 nm) due to extended conjugation .

2,4,5-Trimethyl-1-(2-methoxyethyl)-1H-pyrrole-3-carbaldehyde

- Structural Differences : Substitutes the THF group with a methoxyethyl chain.

- Properties :

Data Tables: Key Comparative Metrics

Research Findings and Mechanistic Insights

- Steric Effects : The THF-methyl group in the target compound introduces steric hindrance near the aldehyde, slowing reactions like imine formation compared to less-substituted analogs.

- Electronic Modulation : The electron-donating THF group slightly deactivates the pyrrole ring, as evidenced by NMR shifts (δC=O ≈ 190 ppm vs. 195 ppm in benzyl analogs).

- Crystallographic Behavior : SHELXL-refined structures reveal that the THF moiety promotes intermolecular C–H···O interactions, enhancing crystal lattice stability compared to methoxyethyl analogs .

Biological Activity

2,4,5-Trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 201.25 g/mol. The presence of the tetrahydrofuran moiety may contribute to its solubility and bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2,4,5-trimethyl-1H-pyrrole derivatives have shown effectiveness against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

Pyrrole derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that certain pyrrole-based compounds inhibit the growth of cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis . The mechanism often involves interaction with protein kinases or other enzymes critical for tumor growth.

Anti-inflammatory Effects

Some studies suggest that pyrrole compounds can modulate inflammatory responses. For example, fused pyrrole compounds have shown promising anti-inflammatory activity in animal models, reducing inflammation markers significantly over time .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of pyrrole derivatives revealed that several compounds exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against M. tuberculosis. These findings indicate a strong potential for developing new anti-TB agents based on the pyrrole scaffold .

Case Study 2: Anticancer Activity

In a different investigation, a series of pyrrole derivatives were tested against various cancer cell lines. One notable compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents, indicating enhanced potency .

Data Tables

| Biological Activity | MIC (μg/mL) | GI50 (μM) | Inhibition (%) |

|---|---|---|---|

| Antimicrobial (TB) | < 0.016 | - | - |

| Anticancer (HeLa Cells) | - | 0.25 | >70% |

| Anti-inflammatory | - | - | 31.28% (at 4h) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the use of tetrahydrofuran (THF) derivatives as solvents or reactants. A Grignard reagent approach (e.g., alkylation of pyrrole precursors) is effective, with critical parameters being temperature control (0°C to room temperature), stoichiometric ratios of reagents (1.5:1 molar excess for nucleophilic additions), and purification via column chromatography (hexane/ethyl acetate eluent systems). THF’s stability under anhydrous conditions makes it ideal for facilitating substitutions at the pyrrole nitrogen .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the aldehyde proton (~9.8–10.2 ppm) and methyl groups (2.1–2.5 ppm). The tetrahydrofuran-derived methylene protons appear as multiplet signals (3.5–4.0 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the stereochemistry of the tetrahydrofuran ring and confirm substituent positions. High-resolution data (d-spacing < 0.8 Å) improves accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns or missing signals in NMR spectra?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism of the tetrahydrofuran ring) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR to identify conformational changes.

- Deuterated solvent exchange (e.g., DMSO-d6) to suppress exchange broadening.

- Complementary techniques like IR spectroscopy (aldehyde C=O stretch ~1700 cm⁻¹) or mass spectrometry (ESI-MS for molecular ion validation) .

Q. How does the electronic environment of the aldehyde group influence its reactivity in nucleophilic addition reactions, and what strategies can mitigate side reactions?

- Methodological Answer : The aldehyde’s electron-deficient nature (due to conjugation with the pyrrole ring) enhances electrophilicity. Side reactions (e.g., over-oxidation or aldol condensation) can be minimized by:

- Using mild bases (e.g., NaHCO₃) and low temperatures.

- Protecting the aldehyde temporarily (e.g., acetal formation) before functionalizing other sites .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the compound’s interactions with biological targets or materials?

- Methodological Answer :

- DFT calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to study electronic properties (e.g., frontier molecular orbitals for reactivity prediction).

- Molecular docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450) or receptors, focusing on the aldehyde and tetrahydrofuran moieties as interaction hotspots .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C. The aldehyde group is prone to hydrolysis under alkaline conditions.

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for pyrrole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.